
6-氟-1H-吲唑-4-醇
描述
6-Fluoro-1H-indazol-4-ol is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position in the indazole ring imparts unique chemical properties to this compound.
科学研究应用
6-Fluoro-1H-indazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
Target of Action
Indazole derivatives have been found to interact with various targets such asleucine-rich repeat kinase 2 (LRRK2) , RIP2 kinase , and phosphoinositide 3-kinase δ . These targets play crucial roles in various biological processes, including cell signaling, inflammation, and cancer progression .
Mode of Action
For instance, some indazole derivatives have been found to inhibit the activity of their target enzymes, leading to changes in cellular processes .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .
Result of Action
Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
生化分析
Biochemical Properties
6-Fluoro-1H-indazol-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The interaction between 6-Fluoro-1H-indazol-4-ol and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators . Additionally, 6-Fluoro-1H-indazol-4-ol has shown potential interactions with proteins involved in cell signaling pathways, such as the p53/MDM2 pathway, which plays a crucial role in regulating cell growth and apoptosis .
Cellular Effects
6-Fluoro-1H-indazol-4-ol exerts various effects on different types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound influences cell function by modulating cell signaling pathways, such as the p53/MDM2 pathway, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins . Furthermore, 6-Fluoro-1H-indazol-4-ol affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . It also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites required for cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-1H-indazol-4-ol involves its binding interactions with specific biomolecules. This compound binds to the active site of cyclooxygenase-2 (COX-2), leading to the inhibition of the enzyme’s catalytic activity . Additionally, 6-Fluoro-1H-indazol-4-ol interacts with the p53/MDM2 complex, disrupting the interaction between p53 and MDM2, which results in the stabilization and activation of p53 . This activation of p53 leads to the transcriptional upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-1H-indazol-4-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 6-Fluoro-1H-indazol-4-ol maintains its inhibitory effects on cyclooxygenase-2 (COX-2) and its pro-apoptotic effects on cancer cells even after prolonged exposure . The compound’s efficacy may decrease over time due to potential adaptive responses in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 6-Fluoro-1H-indazol-4-ol vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and anti-cancer effects without causing noticeable toxicity . At higher doses, 6-Fluoro-1H-indazol-4-ol may induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target enzymes and pathways .
Metabolic Pathways
6-Fluoro-1H-indazol-4-ol is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may retain some biological activity and contribute to the overall effects of 6-Fluoro-1H-indazol-4-ol . Additionally, the compound affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby reducing the availability of essential metabolites required for cell growth and survival .
Transport and Distribution
Within cells and tissues, 6-Fluoro-1H-indazol-4-ol is transported and distributed through interactions with specific transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, 6-Fluoro-1H-indazol-4-ol binds to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its binding affinity to these proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of 6-Fluoro-1H-indazol-4-ol plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, 6-Fluoro-1H-indazol-4-ol interacts with enzymes and proteins involved in metabolic pathways and cell signaling . In the nucleus, the compound binds to transcription factors and regulatory proteins, influencing gene expression and cellular responses . Post-translational modifications, such as phosphorylation and acetylation, may also affect the subcellular localization and activity of 6-Fluoro-1H-indazol-4-ol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-indazol-4-ol typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield 6-Fluoro-1H-indazol-4-ol . Transition metal-catalyzed reactions, such as those involving copper or silver, can also be employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of 6-Fluoro-1H-indazol-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Fluoro-1H-indazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 6-Fluoro-1H-indazol-4-one.
Reduction: Formation of 6-Fluoro-1H-indazol-4-amine.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1H-indazole: Lacks the fluorine and hydroxyl substituents, resulting in different chemical properties and biological activities.
6-Chloro-1H-indazol-4-ol: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and potency.
4-Hydroxy-1H-indazole: Lacks the fluorine atom, affecting its overall chemical behavior and applications.
Uniqueness
6-Fluoro-1H-indazol-4-ol is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for hydrogen bonding and reactivity .
属性
IUPAC Name |
6-fluoro-1H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIJFDXTMHKAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646248 | |
| Record name | 6-Fluoro-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-10-8 | |
| Record name | 6-Fluoro-1H-indazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1,2-dihydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




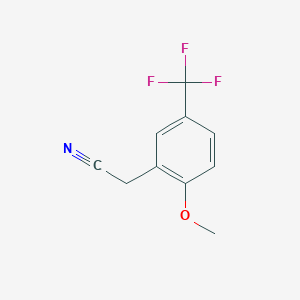
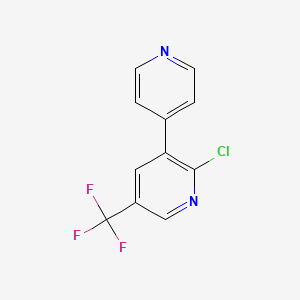
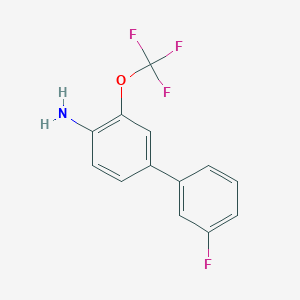
![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)
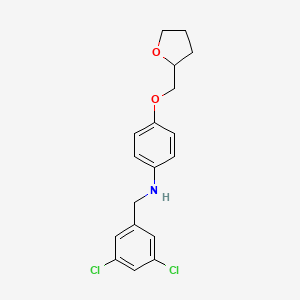
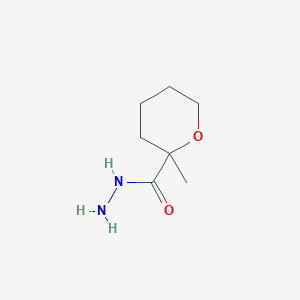
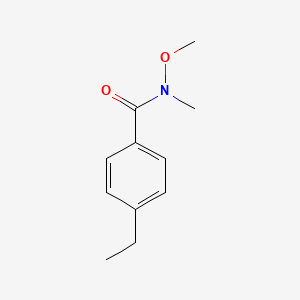
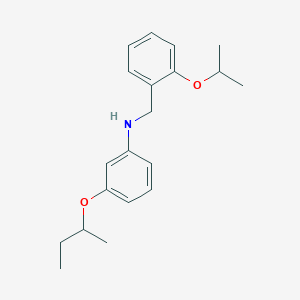
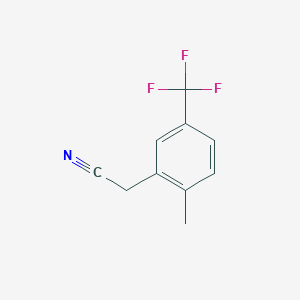
![5-Chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1451088.png)
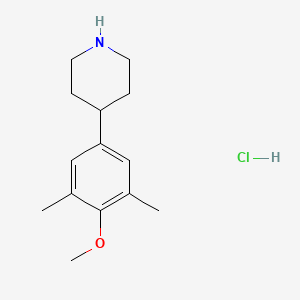
![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
